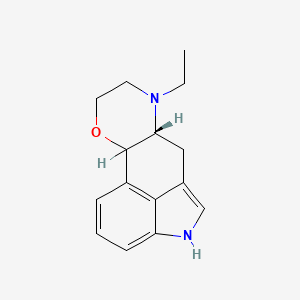
6-Ethyl-9-oxaergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-9-oxaergoline: is a synthetic compound belonging to the ergoline family Ergoline derivatives are known for their diverse pharmacological activities, particularly in the central nervous system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-9-oxaergoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethyl-9-oxaergoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, often involving halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-Ethyl-9-oxaergoline is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various modifications, making it a valuable tool in organic synthesis.
Biology: In biological research, this compound is studied for its interactions with biological macromolecules. It serves as a model compound for understanding the behavior of ergoline derivatives in biological systems.
Medicine: Medically, this compound has shown potential as a dopamine receptor agonist. This makes it a candidate for developing treatments for neurological disorders such as Parkinson’s disease.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other bioactive molecules. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-9-oxaergoline primarily involves its interaction with dopamine receptors. It acts as a dopamine receptor agonist, binding to these receptors and mimicking the effects of dopamine. This interaction can modulate neurotransmitter release and influence various physiological processes.
Molecular Targets and Pathways:
Dopamine Receptors: The compound targets dopamine receptors, particularly D2-like receptors.
Signaling Pathways: Activation of these receptors can influence signaling pathways involved in motor control, mood regulation, and cognitive functions.
Comparación Con Compuestos Similares
Apomorphine: Another dopamine receptor agonist with similar pharmacological properties.
Pergolide: An ergoline derivative used in the treatment of Parkinson’s disease.
Lisuride: A compound with both dopamine agonist and antagonist properties.
Uniqueness: 6-Ethyl-9-oxaergoline stands out due to its specific structural modifications, which may confer unique pharmacokinetic and pharmacodynamic properties. Its ability to selectively target dopamine receptors makes it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
81244-91-9 |
|---|---|
Fórmula molecular |
C15H18N2O |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
(7R)-6-ethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |
InChI |
InChI=1S/C15H18N2O/c1-2-17-6-7-18-15-11-4-3-5-12-14(11)10(9-16-12)8-13(15)17/h3-5,9,13,15-16H,2,6-8H2,1H3/t13-,15?/m1/s1 |
Clave InChI |
ILMWHLYQRWFIJV-AFYYWNPRSA-N |
SMILES |
CCN1CCOC2C1CC3=CNC4=CC=CC2=C34 |
SMILES isomérico |
CCN1CCOC2[C@H]1CC3=CNC4=CC=CC2=C34 |
SMILES canónico |
CCN1CCOC2C1CC3=CNC4=CC=CC2=C34 |
Sinónimos |
6-EOE 6-ethyl-9-oxaergoline 6-ethyl-9-oxaergoline, (+-)-isomer 6-ethyl-9-oxaergoline, (5alpha,10beta)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















